N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride
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Overview
Description
N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride is a quaternary ammonium compound with a long hydrophobic tail and hydrophilic head. This structure makes it an effective surfactant, which is widely used in various industrial and scientific applications. The compound is known for its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride typically involves the reaction of octadecan-1-amine with 4-chlorobutanol in the presence of a base, followed by quaternization with methyl chloride. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous-flow reactors to ensure consistent quality and yield. The process involves:
Continuous mixing: Reactants are continuously fed into the reactor.
Temperature control: Maintaining optimal reaction temperatures.
Purification: The product is purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The chloride ion can be substituted with other anions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydroxide or silver nitrate in aqueous solution.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: An anionic surfactant used in detergents.
Uniqueness
N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
769921-61-1 |
---|---|
Molecular Formula |
C27H58ClNO2 |
Molecular Weight |
464.2 g/mol |
IUPAC Name |
bis(4-hydroxybutyl)-methyl-octadecylazanium;chloride |
InChI |
InChI=1S/C27H58NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2,24-19-21-26-29)25-20-22-27-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JBBRFGULSDPYQF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCO)CCCCO.[Cl-] |
Origin of Product |
United States |
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